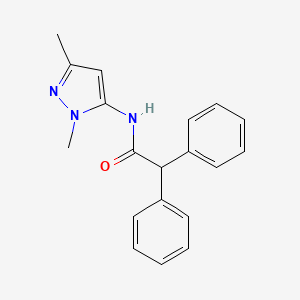
3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is an organic compound known for its unique structure and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves multiple steps. Initially, the formation of the 1,2,4-triazine core is achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. Subsequent functionalization of the triazine ring introduces the amino, thio, and propanoic acid groups.
Industrial Production Methods: Large-scale production of this compound might leverage optimized reaction conditions to increase yield and purity, such as using efficient catalysts and solvent systems. The exact industrial methodology could involve continuous flow processes and advanced purification techniques.
化学反応の分析
Types of Reactions It Undergoes: This compound is prone to various types of reactions, including oxidation, reduction, and substitution. These reactions enable the transformation of its functional groups, contributing to its versatility in chemical synthesis.
Common Reagents and Conditions Used: Oxidation reactions typically involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions use agents such as lithium aluminum hydride. Substitution reactions can employ a variety of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: Depending on the reaction type, major products can vary significantly. For instance, oxidation might yield sulfoxides or sulfones, while substitution can introduce new functional groups, altering the compound's overall properties.
科学的研究の応用
Chemistry: In the field of chemistry, this compound serves as an intermediate for synthesizing more complex molecules, facilitating the creation of novel materials with desired properties.
Biology: In biological research, it can act as a probe to study biochemical pathways or as a precursor for biologically active molecules, aiding in understanding disease mechanisms.
Medicine: Its potential medicinal applications include serving as a lead compound for drug development, targeting specific enzymes or receptors due to its unique structure.
Industry: Industrial applications might involve its use as a catalyst or an additive in material science, contributing to the development of new polymers or coatings with enhanced performance characteristics.
作用機序
The mechanism by which 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exerts its effects is rooted in its ability to interact with specific molecular targets. It may inhibit or activate enzymes, modulate receptor activity, or participate in electron transfer reactions. The specific pathways involved depend on its intended application, whether in a biological, medicinal, or industrial context.
類似化合物との比較
Compared to other compounds with similar functional groups or structures, 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid stands out due to its unique combination of reactivity and stability.
Similar Compounds: Other compounds with related structures might include 1,2,4-triazine derivatives or those with thioether functionalities. The specific differences in functional group arrangement and substitution patterns underscore the uniqueness of this compound, leading to its distinct properties and applications.
特性
IUPAC Name |
3-[4-amino-5-oxo-3-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-11(2)21(12-6-4-3-5-7-12)14(23)10-27-17-20-19-13(8-9-15(24)25)16(26)22(17)18/h3-7,11H,8-10,18H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEBUEXNXNIKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2750930.png)
![methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2750932.png)

![[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2750935.png)

![2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2750941.png)

![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2750945.png)




